molecular formula C6H15Br2N3O3S B13480433 1lambda6,2,5,8-Thiatriazecane-1,1,7-trione dihydrobromide

1lambda6,2,5,8-Thiatriazecane-1,1,7-trione dihydrobromide

Cat. No.: B13480433
M. Wt: 369.08 g/mol
InChI Key: OULJFLUBNZWELD-UHFFFAOYSA-N
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Description

1lambda6,2,5,8-Thiatriazecane-1,1,7-trione dihydrobromide is a chemical compound with the molecular formula C6H15Br2N3O3S and a molecular weight of 369.0746 g/mol . This compound is known for its unique structure, which includes a thiatriazecane ring and trione groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1lambda6,2,5,8-Thiatriazecane-1,1,7-trione dihydrobromide typically involves the reaction of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1lambda6,2,5,8-Thiatriazecane-1,1,7-trione dihydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of sulfur and nitrogen.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

1lambda6,2,5,8-Thiatriazecane-1,1,7-trione dihydrobromide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1lambda6,2,5,8-Thiatriazecane-1,1,7-trione dihydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1lambda6,2,5,8-Thiatriazecane-1,1,7-trione dihydrobromide is unique due to its specific combination of a thiatriazecane ring, trione groups, and dihydrobromide salt. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H15Br2N3O3S

Molecular Weight

369.08 g/mol

IUPAC Name

1,1-dioxo-1,2,5,8-thiatriazecan-7-one;dihydrobromide

InChI

InChI=1S/C6H13N3O3S.2BrH/c10-6-5-7-1-2-9-13(11,12)4-3-8-6;;/h7,9H,1-5H2,(H,8,10);2*1H

InChI Key

OULJFLUBNZWELD-UHFFFAOYSA-N

Canonical SMILES

C1CNS(=O)(=O)CCNC(=O)CN1.Br.Br

Origin of Product

United States

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